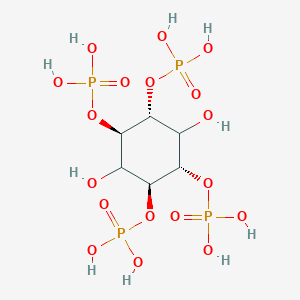

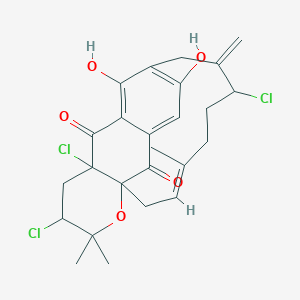

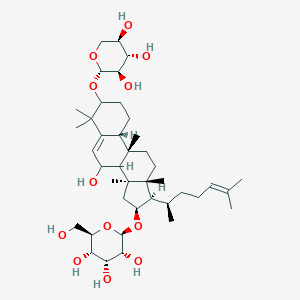

(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

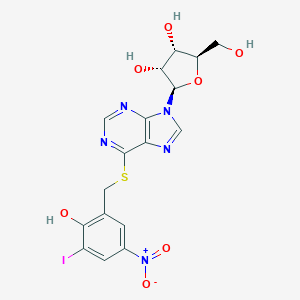

(1s,3r,4r,6s)-1,3,4,6-Tetrakisfosfato es un compuesto orgánico que pertenece a la clase de los fosfatos de inositol. Estos compuestos contienen un grupo fosfato unido a una parte de inositol. Es una molécula pequeña con la fórmula química C6H16O18P4 y un peso molecular de aproximadamente 500,0755 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (1s,3r,4r,6s)-1,3,4,6-Tetrakisfosfato típicamente involucra la fosforilación de inositol. Las condiciones de reacción a menudo incluyen el uso de agentes fosforilantes como oxicloruro de fósforo o ácido fosfórico en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para asegurar la formación selectiva del éster fosfato deseado .

Métodos de producción industrial

La producción industrial de (1s,3r,4r,6s)-1,3,4,6-Tetrakisfosfato puede implicar procesos de fosforilación a gran escala utilizando reactores automatizados. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del producto. Se emplean pasos de purificación como la cristalización o la cromatografía para obtener el compuesto con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

(1s,3r,4r,6s)-1,3,4,6-Tetrakisfosfato sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de un estado de oxidación más alto.

Reducción: Las reacciones de reducción pueden convertir los grupos fosfato en grupos fosfito o fosfonato.

Sustitución: Los grupos fosfato pueden ser sustituidos por otros grupos funcionales bajo condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados fosforilados, fosfonatos y compuestos de inositol sustituidos .

Aplicaciones Científicas De Investigación

(1s,3r,4r,6s)-1,3,4,6-Tetrakisfosfato tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis de moléculas orgánicas complejas y como precursor de otros fosfatos de inositol.

Biología: El compuesto se estudia por su papel en las vías de señalización celular y su potencial como biomarcador para ciertas enfermedades.

Medicina: Se están realizando investigaciones para explorar su potencial terapéutico en el tratamiento de trastornos metabólicos y su uso como herramienta de diagnóstico.

Industria: Se utiliza en la producción de productos químicos especiales y como aditivo en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de (1s,3r,4r,6s)-1,3,4,6-Tetrakisfosfato involucra su interacción con objetivos moleculares y vías específicos. Puede unirse a proteínas y enzimas involucradas en la señalización celular, modulando su actividad. El compuesto también puede influir en el estado de fosforilación de otras moléculas, afectando así diversos procesos bioquímicos .

Comparación Con Compuestos Similares

Compuestos similares

Hexakisfosfato de inositol: Otro fosfato de inositol con seis grupos fosfato.

Trifosfato de inositol: Contiene tres grupos fosfato y está involucrado en la señalización del calcio.

Pentakisfosfato de inositol: Contiene cinco grupos fosfato y desempeña funciones en la señalización celular.

Unicidad

(1s,3r,4r,6s)-1,3,4,6-Tetrakisfosfato es único debido a su estereoquímica específica y la cantidad de grupos fosfato. Esta configuración le permite interactuar con un conjunto distinto de objetivos moleculares y vías, lo que lo convierte en valioso para aplicaciones de investigación e industriales específicas .

Propiedades

Número CAS |

110298-84-5 |

|---|---|

Fórmula molecular |

C6H16O18P4 |

Peso molecular |

500.08 g/mol |

Nombre IUPAC |

[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4+,5-,6+ |

Clave InChI |

ZAWIXNGTTZTBKV-IUHIMVDQSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |

SMILES isomérico |

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |

Sinónimos |

chiro-inositol 1,3,4,6-tetrakisphosphate inositol-1,3,4,6-tetrakisphosphate inositol-1,3,4,6-tetraphosphate Ins-1,3,4,6-P4 myo-inositol 1,3,4,6-tetrakisphosphate myo-inositol-1,3,4,6-tetrakisphosphate myo-ITP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride](/img/structure/B217509.png)

![2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride](/img/structure/B217511.png)

![(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone](/img/structure/B217558.png)

![7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione](/img/structure/B217575.png)